Whitepaper: The Strategic Utility of (E)-3-Iodoacrylic Acid (CAS 6372-02-7) in Advanced Synthetic and Medicinal Chemistry
Whitepaper: The Strategic Utility of (E)-3-Iodoacrylic Acid (CAS 6372-02-7) in Advanced Synthetic and Medicinal Chemistry
Executive Summary
(E)-3-Iodoacrylic acid (CAS 6372-02-7) is a high-value, bifunctional building block that bridges the gap between fundamental organic synthesis and advanced radiopharmaceutical development[1]. Featuring a highly reactive vinylic iodine atom coupled with a terminal carboxylic acid, this molecule serves as a versatile precursor for transition-metal-catalyzed cross-coupling reactions and the construction of complex molecular architectures, including targeted positron emission tomography (PET) radiotracers[1][2]. This technical guide details the physicochemical properties, stereoselective synthesis, and advanced applications of (E)-3-Iodoacrylic acid, providing researchers with field-proven protocols and mechanistic insights.
Physicochemical Profiling and Structural Dynamics
The utility of (E)-3-Iodoacrylic acid stems from its precise geometric configuration. The (E)-alkene geometry is thermodynamically stable and critical for downstream stereospecific transformations[3]. The electron-withdrawing nature of the carboxyl group polarizes the double bond, making the β-carbon highly susceptible to nucleophilic attack or oxidative addition by palladium catalysts.
| Property | Value / Description |
| Chemical Name | (E)-3-Iodo-2-propenoic acid; (E)-3-Iodoacrylic acid |
| CAS Registry Number | 6372-02-7 |
| Molecular Formula | C₃H₃IO₂ |
| Molecular Weight | 197.96 g/mol |
| Melting Point | 144–147 °C[4] |
| Boiling Point | ~248.3 °C[4] |
| Appearance | White to off-white crystalline solid[2] |
| Hazard Classification | H314 (Causes severe skin burns and eye damage)[1] |
Stereoselective Synthetic Methodology
The synthesis of (E)-3-Iodoacrylic acid relies on the hydrohalogenation of propiolic acid. As an Application Scientist, it is critical to understand that the regioselectivity and stereoselectivity of this addition are governed by thermodynamic control.
Causality-Driven Synthesis Protocol
The following protocol outlines the direct addition of Hydriodic Acid (HI) to propiolic acid[2][5].
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Inert Atmosphere Setup: Purge a two-necked round-bottom flask with nitrogen gas. Causality: Nitrogen prevents the oxidative degradation of iodide ions into elemental iodine (I₂), which would otherwise contaminate the reaction and reduce yields.
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Reagent Addition: Add propiolic acid (e.g., 6.8 g, 97.3 mmol) to the flask. Slowly introduce an excess of aqueous HI while stirring gently.
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Thermodynamic Control: Submerge the flask in an oil bath and maintain the reaction for 12 to 24 hours. Causality: Extended reaction times under controlled thermal conditions drive the equilibrium toward the thermodynamically favored (E)-isomer, minimizing the formation of the kinetically favored (Z)-isomer[5].
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Precipitation & Isolation: As the reaction progresses, the product will spontaneously precipitate as a white crystalline powder. Filter the solid under vacuum.
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Biphasic Washing: Wash the filter cake sequentially with cold water and n-hexane. Causality: Water efficiently removes residual, unreacted, and highly polar HI and propiolic acid. n-Hexane removes non-polar organic impurities without dissolving the target polar compound[2].
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Drying: Concentrate under reduced pressure to yield the pure product (typically ~79% yield)[2].
Self-Validating Quality Control
To ensure the integrity of the (E)-geometry, perform ¹H NMR spectroscopy (300 MHz, CDCl₃). The protocol is validated when two doublets appear at approximately δ 8.09 and δ 6.90. Crucially, the coupling constant (J) must be ~14.8 Hz [2]. A J-value of >14 Hz is the definitive, self-validating proof of a trans (E) olefinic system, whereas a cis (Z) system would present a J-value closer to 8–10 Hz.
Synthetic workflow for the stereoselective preparation of (E)-3-Iodoacrylic acid.
Advanced Applications in Drug Development
Palladium-Catalyzed Cross-Coupling
The vinylic carbon-iodine bond in (E)-3-Iodoacrylic acid is exceptionally primed for oxidative addition by Pd(0) species. It is widely utilized in Suzuki, Heck, and Stille couplings to synthesize complex dienes and functionalized acrylates[3][5]. Because the oxidative addition and subsequent reductive elimination steps in these couplings are stereoretentive, utilizing the pure (E)-isomer guarantees the stereochemical fidelity of the resulting cross-coupled product[3]. Furthermore, the compound is utilized in domino Ugi/Diels-Alder (UDA) reactions to synthesize complex heterocycles, such as AMPA receptor antagonists[6].
Radiopharmaceutical Development for Neuroimaging
A premier application of (E)-3-Iodoacrylic acid is its role as a precursor in the synthesis of PET radiotracers targeting the Dopamine Transporter (DAT)[2][7]. DAT is a critical neurochemical marker for Parkinson's disease[7].
The (E)-3-iodoprop-2-enyl moiety is grafted onto tropane derivatives to enhance binding affinity to DAT. The synthesis involves:
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Esterification & Reduction: The acid is esterified (EtOH/H₂SO₄) and then reduced to an allylic alcohol using DIBAL-H. Causality: DIBAL-H reduction must be performed at -78 °C to prevent the over-reduction of the delicate alkene double bond[2].
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Activation & Conjugation: The alcohol is tosylated/mesylated and conjugated to a tropane core via C-2 modification[2].
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Chelation & Radiolabeling: A NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator is attached, allowing for the rapid complexation of the positron-emitting isotope Gallium-68 (⁶⁸Ga), yielding tracers like [⁶⁸Ga]IPCAT-NOTA[2][8].
Mechanistic pathway for synthesizing DAT-targeting PET radiotracers from (E)-3-Iodoacrylic acid.
Self-Validating Handling and Storage Protocols
(E)-3-Iodoacrylic acid is classified under the signal word Danger (H314)[1]. The following self-validating safety systems must be implemented:
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Storage Integrity: The C-I bond is photolabile and susceptible to homolytic cleavage upon UV exposure. The compound must be stored in opaque, amber-glass containers at 2–8 °C in a desiccated environment[1]. Validation: If the white crystalline powder begins to take on a yellow or brown tint, this indicates the release of free iodine (I₂), signaling degradation.
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Handling: Due to its severe corrosive nature, all manipulations must occur within a Class II fume hood using heavy-duty nitrile or neoprene gloves. Neutralization of spills should be conducted with a weak base (e.g., sodium bicarbonate) to safely quench the acidic proton without generating excessive exothermic heat.
References
- Benchchem. (E)-3-Iodoacrylic Acid | CAS 6372-02-7.
- ChemicalBook. 6372-02-7 CAS MSDS.
- National Institutes of Health (NIH) / PMC. Synthesis, Radiolabeling, and Preliminary in vivo Evaluation of[68Ga] IPCAT-NOTA as an Imaging Agent for Dopamine Transporter.
- Dove Medical Press. [68Ga] IPCAT-NOTA for Imaging the Dopamine Transporter.
- ACS Publications. The Journal of Organic Chemistry Vol. 71 No. 10.
- Thieme-Connect. Biology- and Diversity-Oriented Domino Reactions for Synthesis of AMPA Receptor Antagonist IKM-159 and Analogues.
Sources
- 1. (E)-3-Iodoacrylic Acid|CAS 6372-02-7|RUO [benchchem.com]
- 2. Synthesis, Radiolabeling, and Preliminary in vivo Evaluation of [68Ga] IPCAT-NOTA as an Imaging Agent for Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6372-02-7 CAS MSDS ((E)-3-Iodo-2-propenoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (E)-3-Iodoacrylic Acid|CAS 6372-02-7|RUO [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
